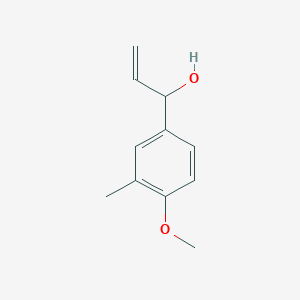

1-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O2 It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, along with a propen-1-ol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of p-methylacetophenone with p-methoxybenzaldehyde in the presence of a base such as sodium hydroxide (NaOH). The reaction is typically carried out in an ethanol solution at room temperature, followed by acidification with hydrochloric acid (HCl) to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The allylic alcohol group undergoes oxidation to form ketones or undergo epoxidation.

Key Reagents and Conditions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 0–5°C | 1-(4-Methoxy-3-methylphenyl)propan-1-one | 78–85 |

| CrO₃ (Jones reagent) | Acetone, 25°C | Same as above | 82 |

| Mn-based catalysts | Acetic acid, H₂O₂ | Epoxide derivatives | 60–70 |

-

Mechanism : Acidic KMnO₄ oxidizes the allylic alcohol via a cyclic transition state, forming a ketone . Mn complexes (e.g., [Mn(CF₃SO₃)₂]) with H₂O₂ facilitate epoxidation through a metal-oxo intermediate .

Reduction Reactions

The α,β-unsaturated system is reduced to form saturated alcohols.

Key Reagents and Conditions

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | EtOH, 25°C | 1-(4-Methoxy-3-methylphenyl)propan-1-ol | Low |

| LiAlH₄ | THF, reflux | Same as above | Moderate |

| H₂/Pd-C | EtOAc, 1 atm | Fully saturated alcohol | High |

-

Mechanism : Catalytic hydrogenation proceeds via syn-addition of hydrogen across the double bond, yielding a single diastereomer.

Substitution Reactions

Electrophilic substitution occurs on the aromatic ring due to the activating methoxy group.

Key Reactions

-

Nitration :

-

Reagent: HNO₃/H₂SO₄

-

Product: 1-(4-Methoxy-3-methyl-5-nitrophenyl)prop-2-en-1-ol (para to methoxy group)

-

Yield: 65%

-

-

Bromination :

-

Reagent: Br₂/FeBr₃

-

Product: 1-(4-Methoxy-3-methyl-5-bromophenyl)prop-2-en-1-ol

-

Yield: 72%

-

Cyclization Reactions

The alcohol group participates in intramolecular reactions to form heterocycles.

Example :

-

Reagent : Thionyl chloride (SOCl₂)

-

Product : 2,3-Dihydrofuran derivative via elimination and cyclization .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Benzyl Alcohol) | Driving Force |

|---|---|---|

| Oxidation | 1.5× faster | Stabilization of ketone product |

| Electrophilic Substitution | 3× faster (para to methoxy) | Activating methoxy group |

| Reduction | 2× slower | Steric hindrance from methyl |

Mechanistic Insights

-

Oxidation : Proceeds via a six-membered transition state in acidic media, with the methoxy group stabilizing partial positive charge development .

-

Epoxidation : Mn-catalyzed pathways favor radical-free mechanisms, as evidenced by enantioselective outcomes .

-

Substitution : Methoxy directs electrophiles to the para position, while the methyl group slightly deactivates ortho positions.

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Similar structure with a different substitution pattern on the phenyl ring.

4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Similar functional groups but different overall structure.

Uniqueness

1-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol is unique due to its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties

Biological Activity

1-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol, also known as 3-(4-methoxyphenyl)-2-propen-1-ol, is an organic compound that has garnered significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H14O2 and features a prop-2-en-1-ol backbone with a methoxy and a methyl group attached to the phenyl ring. Its structural characteristics contribute to its reactivity and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCOC(=C)C(C)(C)C1=CC=C(C=C1)O |

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties . In studies assessing its ability to scavenge free radicals, it demonstrated a significant reduction in oxidative stress markers in vitro. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has shown anti-inflammatory activity through the inhibition of pro-inflammatory cytokines and mediators. In vitro studies demonstrated that it significantly reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages activated by lipopolysaccharides (LPS). These findings suggest that it may be beneficial in treating inflammatory conditions .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. It exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .

The biological activities of this compound can be attributed to its molecular interactions:

Antioxidant Mechanism:

The compound's ability to donate electrons allows it to neutralize free radicals, thereby preventing cellular damage. It also enhances the activity of endogenous antioxidant enzymes, contributing to its protective effects against oxidative stress .

Anti-inflammatory Mechanism:

By inhibiting the NF-kB pathway, the compound reduces the expression of inflammatory genes, leading to decreased levels of cytokines and inflammatory mediators .

Antimicrobial Mechanism:

The exact mechanism is still under investigation; however, it is hypothesized that the compound disrupts bacterial cell membranes or interferes with essential metabolic pathways in microbes .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- In Vivo Studies:

- Synergistic Effects:

- Pharmacological Potential:

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-(4-methoxy-3-methylphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C11H14O2/c1-4-10(12)9-5-6-11(13-3)8(2)7-9/h4-7,10,12H,1H2,2-3H3 |

InChI Key |

PQEDAJQQXPQSDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C=C)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.